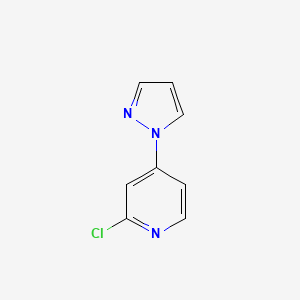
2-chloro-4-(1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
2-Chloro-4-(1H-pyrazol-1-yl)pyridine is a chemical compound with the CAS number 1209459-70-0 . It is a product of Apollo Scientific .
Molecular Structure Analysis
The molecular weight of this compound is 179.61 . The InChI code is 1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H .Chemical Reactions Analysis
A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 111-113°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
2-Chloro-4-(1H-pyrazol-1-yl)pyridine and its derivatives have been extensively studied for their structural properties. The synthesis, crystal structure, and computational study of such compounds reveal intricate details about their molecular structure, stability, and tautomerism. These properties are crucial for the development of more complex chemical compounds and materials. For instance, the synthesis and characterization of pyrazole derivatives provide insights into their molecular structure through X-ray diffraction and comparison to density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).
Photophysical Properties
The photophysical properties of this compound derivatives have been a subject of interest. Studies focusing on photoinduced tautomerization reveal the compound's ability to exhibit multiple types of photoreactions, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These properties are significant for developing materials with specific optical characteristics, such as those used in photonic devices (V. Vetokhina et al., 2012).
Coordination Chemistry and Catalysis
The compound and its derivatives are also relevant in coordination chemistry and catalysis. They serve as ligands in complex chemistry, contributing to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These applications are essential for advancing research in materials science and chemical sensing technologies (M. Halcrow, 2005).
Molecular Interactions and Network Formation
Understanding the compound's ability to form molecular interactions and networks is crucial for material science and crystal engineering. The compound's interaction with other molecules, such as terephthalic acid and water, has been studied to understand how these interactions contribute to forming three-dimensional networks. These studies are instrumental in designing new materials with desired properties (Zhengde Tan et al., 2012).
Spin Crossover and Photochemical Properties
The spin-crossover and photochemical properties of this compound derivatives are of great interest. These properties are pivotal in developing advanced materials for information storage and sensors. Understanding how polymorphism influences these properties contributes to the field of material science and molecular electronics (Ruth Pritchard et al., 2009).
Safety and Hazards
2-Chloro-4-(1H-pyrazol-1-yl)pyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . This suggests potential future directions for the development of new synthetic routes and products.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-chloro-4-(1H-pyrazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may interfere with the biochemical pathways of the leishmania and plasmodium parasites .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
2-chloro-4-(1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to participate in Rh(III)-catalyzed C-H functionalization reactions, which are crucial in organic synthesis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Furthermore, the compound can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic function . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine how the compound is distributed within different cellular compartments and tissues, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Propiedades
IUPAC Name |
2-chloro-4-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGWODCFJIFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



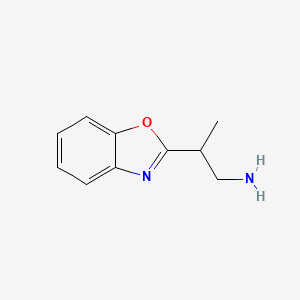
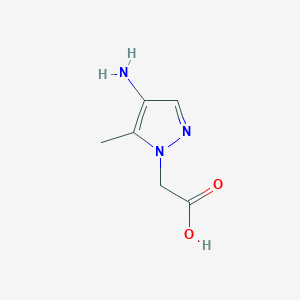
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
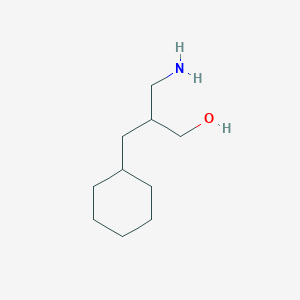
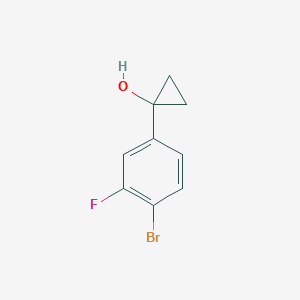
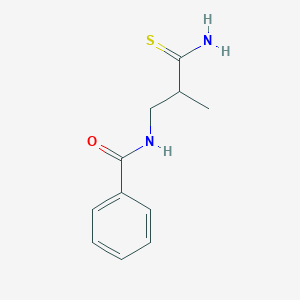

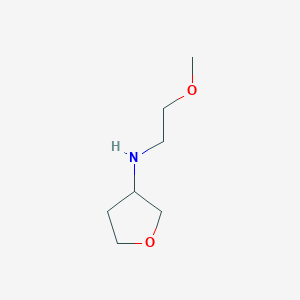
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)

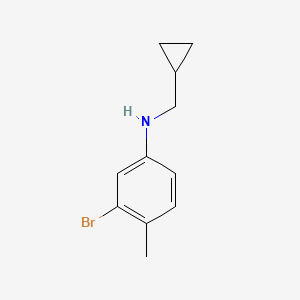
![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
